3-Amino-4-morpholin-4-yl-benzamide CAS 31642-90-7 properties
3-Amino-4-morpholin-4-yl-benzamide CAS 31642-90-7 properties
An In-Depth Technical Guide to 3-Amino-4-morpholin-4-yl-benzamide (CAS 31642-90-7)
This document provides a comprehensive technical overview of 3-Amino-4-morpholin-4-yl-benzamide, a chemical intermediate of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. Our focus extends beyond a simple recitation of properties to an exploration of the practical considerations in its synthesis, characterization, and application, grounded in established scientific principles.
Core Compound Profile & Physicochemical Properties
3-Amino-4-morpholin-4-yl-benzamide belongs to the aminobenzamide class of compounds, characterized by a central benzene ring substituted with both an amino (-NH₂) and a carboxamide (-CONH₂) group. The key feature of this specific molecule is the presence of a morpholine ring at the 4-position, ortho to the amino group. This structural arrangement makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1]
Chemical Structure
Caption: 2D structure of 3-Amino-4-morpholin-4-yl-benzamide.
Physicochemical Data
The following table summarizes the known and estimated physicochemical properties of the compound. It is critical to note that while some data is reported, other values are computationally predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 31642-90-7 | [2] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [2] |
| Molecular Weight | 221.26 g/mol | [2] |
| Appearance | Light brown crystalline solid (Predicted) | [3] |
| Melting Point | 128-132 °C (Analog: 3-Amino-4-methylbenzamide) | [3] |
| Boiling Point | >300 °C (Predicted) | |
| Solubility | Soluble in DMSO, Methanol. Sparingly soluble in water. (Predicted) | |
| pKa | ~3.5 (Anilinium ion), ~17 (Amide N-H) (Predicted) |
Proposed Synthesis and Purification Protocol
While multiple synthetic routes are conceivable, a robust and common approach involves the functionalization of a commercially available precursor, such as 4-fluoro-3-nitrobenzamide, followed by reduction of the nitro group. This strategy offers high yields and straightforward purification.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Synthesis Protocol
Expertise & Causality: This two-step process is chosen for its reliability. The SNAr reaction is highly effective due to the electron-withdrawing nitro group activating the ring towards nucleophilic attack by morpholine. The subsequent reduction of the nitro group is a standard, high-yielding transformation.
Step 1: Synthesis of 4-Morpholino-3-nitrobenzamide
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-3-nitrobenzamide (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Rationale: K₂CO₃ acts as a base to deprotonate the morpholine, increasing its nucleophilicity, and to scavenge the HF byproduct. DMF/DMSO are polar aprotic solvents that facilitate SNAr reactions.
-
-
Reaction: Add morpholine (1.2 eq) to the mixture. Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into ice-water. The product should precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. This intermediate is often pure enough for the next step.
Step 2: Synthesis of 3-Amino-4-morpholin-4-yl-benzamide
-
Reagent Preparation: Suspend the 4-morpholino-3-nitrobenzamide intermediate (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.
-
Reaction (Catalytic Hydrogenation): Add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10 mol%). Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr shaker). Stir vigorously at room temperature.
-
Alternative: If hydrogenation equipment is unavailable, tin(II) chloride (SnCl₂) reduction is a reliable alternative. Dissolve the nitro-intermediate in ethanol and add an excess of SnCl₂ dihydrate (4-5 eq). Reflux the mixture for 2-4 hours.
-
-
Monitoring & Workup: Monitor the reaction by TLC/HPLC until the nitro-intermediate is consumed.
-
For Pd/C: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
For SnCl₂: Concentrate the mixture, add aqueous NaOH to basify to pH > 8 (precipitating tin salts), and extract the product with a solvent like ethyl acetate or dichloromethane.
-
-
Final Isolation: Concentrate the filtrate (from Pd/C method) or the combined organic extracts (from SnCl₂ method) under reduced pressure to yield the crude product.
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: Using a solvent system like ethanol/water or ethyl acetate/hexanes.
-
Silica Gel Column Chromatography: A gradient of ethyl acetate in hexanes (e.g., 20% to 80%) is typically effective. The polarity is higher than the nitro intermediate due to the new amino group.
Analytical Characterization Workflow
A self-validating analytical protocol is essential to confirm the identity and purity of the synthesized compound.
Caption: Standard workflow for structural and purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic Protons: Expect three signals in the aromatic region (~6.5-7.5 ppm). A doublet (1H), a singlet or doublet of doublets (1H), and another doublet (1H), corresponding to the protons on the benzamide ring. The introduction of the amino group will shift these signals upfield compared to the nitro-intermediate.
-
Amide Protons (-CONH₂): Two broad singlets, integrating to 1H each, likely between 7.0-8.0 ppm.
-
Amino Protons (-NH₂): A broad singlet, integrating to 2H, likely between 5.0-6.0 ppm.
-
Morpholine Protons: Two distinct signals, each integrating to 4H. Typically, these appear as triplets or multiplets around ~2.8-3.0 ppm (for -N-CH₂-) and ~3.6-3.8 ppm (for -O-CH₂-).[4]
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Carbonyl Carbon: A signal around 168-170 ppm.
-
Aromatic Carbons: Six signals in the ~110-150 ppm range.
-
Morpholine Carbons: Two signals around ~50 ppm (-N-CH₂-) and ~66 ppm (-O-CH₂-).
-
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in positive mode is recommended.
-
Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z = 222.27.
-
High-Resolution MS (HRMS): For unambiguous formula confirmation, HRMS should yield a value within 5 ppm of the calculated exact mass for C₁₁H₁₆N₃O₂⁺.[5]
-
Fragmentation: Expect characteristic fragmentation patterns, including the loss of the morpholine ring or parts of it, and the loss of the amide group.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the final compound.
-
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.
-
Detection: UV detector set at 254 nm or a Diode Array Detector (DAD) to capture the full UV spectrum.
-
-
Expected Result: A pure sample (>95%) should show a single major peak at a specific retention time.[6]
Applications in Drug Discovery
The 3-amino-4-morpholinobenzamide scaffold is a privileged structure in medicinal chemistry. The primary amine serves as a crucial handle for further chemical modification, allowing for the construction of extensive compound libraries. The benzamide and morpholine moieties often contribute to favorable binding interactions and physicochemical properties (like solubility).
-
Kinase Inhibitors: Many kinase inhibitors utilize a substituted aminobenzamide core to interact with the hinge region of the kinase domain. The amino group can be functionalized to introduce specificity and potency, as seen in the development of BTK inhibitors.[1]
-
GPCR Ligands: Benzamide derivatives have been explored as potent and selective agonists for G protein-coupled receptors like GPR52, which are targets for neuropsychiatric disorders.[5][6]
-
Antimicrobial Agents: The combination of aromatic amines and heterocyclic rings is a common feature in novel antimicrobial and antiplasmodial agents.[4][7][8]
Safety and Handling
-
Hazards: Assumed to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[9][12] Handle as a potentially hazardous chemical.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[10]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[12]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[10]
References
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ChemRxiv. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. [Link]
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PubMed Central (PMC). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. [Link]
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PubMed Central (PMC). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. [Link]
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PubChem, National Institutes of Health. 3-Amino-4-hydroxybenzamide. [Link]
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MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
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PubChem, National Institutes of Health. 3-Amino-4-methylbenzamide. [Link]
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Semantic Scholar. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov. [Link]
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Mallak Specialties. 3-Amino-4-methylbenzamide. [Link]
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PubChem, National Institutes of Health. 3-Amino-4-(1,4-dioxan-2-ylmethylamino)benzamide. [Link]
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MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]
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PubMed. 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. [Link]
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MDPI. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. [Link]
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PubMed. Improvement of mass spectrometry analysis of glycoproteins by MALDI-MS using 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid. [Link]
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ResearchGate. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
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RASĀYAN Journal of Chemistry. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]
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Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
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PubMed. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. [Link]
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National Institutes of Health (NIH). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]
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ResearchGate. (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
-
Agilent. Analysis of Amino Acids Derived Online Using an Agilent AdvanceBio AAA Column. [Link]
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